HPPE

Cell Culture pH Stability Vaccinia Virus

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent belonging to the Good's buffer family. It is highly effective in maintaining a stable physiological pH range of 6.8–8.2, with a pKa of approximately 7.5 at 25°C, making it an ideal buffer for numerous biological applications, particularly cell culture, where it ensures consistent pH despite fluctuations in CO2 concentration.

Molecular Formula C21H20F3N5O3S
Molecular Weight 479.5 g/mol
Cat. No. B10857298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHPPE
Molecular FormulaC21H20F3N5O3S
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)NCCOCCO)N=C1NC3=NC4=C(S3)C=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H20F3N5O3S/c1-29-16-5-2-12(18(31)25-6-8-32-9-7-30)10-15(16)26-19(29)28-20-27-14-4-3-13(21(22,23)24)11-17(14)33-20/h2-5,10-11,30H,6-9H2,1H3,(H,25,31)(H,26,27,28)
InChIKeyBJSHVWKLYLAKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HEPES Buffer: A Superior Zwitterionic Buffer for Cell Culture and Biochemical Assays


HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent belonging to the Good's buffer family [1]. It is highly effective in maintaining a stable physiological pH range of 6.8–8.2, with a pKa of approximately 7.5 at 25°C, making it an ideal buffer for numerous biological applications, particularly cell culture, where it ensures consistent pH despite fluctuations in CO2 concentration [2]. Its molecular structure provides high water solubility and minimal cell membrane permeability, ensuring it does not interfere with cellular processes .

1

Maintains stable pH in CO2-independent cell culture systems

2

Ideal for metal-dependent enzyme assays requiring low buffer chelation

3

Low temperature coefficient preserves pH during thermal cycling or cold-room work

4

Compatible with live-cell imaging due to membrane impermeability and low cytotoxicity

Why HEPES Cannot Be Simply Replaced by Other Common Buffers in Critical Applications


Despite the availability of numerous biological buffers, HEPES stands apart due to its unique combination of a physiological pH range, low metal-binding affinity, and minimal temperature-dependent pH shift, features not universally shared by its alternatives . While buffers like Tris, MOPS, and PIPES are valuable in specific contexts, they often fall short in applications requiring precise pH stability near 7.4, negligible metal ion interference, or consistent performance across temperature gradients. Direct substitution can lead to compromised cell viability, altered enzyme kinetics, and unreliable experimental data, as detailed in the quantitative evidence below [1][2].

HEPES
Physiological pH range 6.8–8.2 with pKa ~7.5
Minimal metal-binding constant; low Eu(III) interaction
Low ΔpKa/°C (-0.014); resists pH drift
Low reported cytotoxicity in mammalian cell culture
Alternative Buffers
Tris: Large ΔpKa/°C (-0.031) may shift pH at low temperatures
Phosphate: Known to complex metal ions; may interfere with metalloenzyme studies
PIPES: More acidic range (6.1–7.5) may not support alkaline-sensitive workflows
Tris/phosphate: Higher reported cytotoxicity can affect cell viability endpoints

Quantitative Evidence for HEPES Superiority Over Alternative Buffers


Superior pH Stability in Cell Culture vs. Bicarbonate Buffer

In a direct substitution study, HEPES buffer at 15 mM was used in place of sodium bicarbonate for the growth of LM mouse fibroblasts. Cells cultured in HEPES-buffered medium exhibited a similar generation time to parallel bicarbonate-buffered cells, with continuous growth for up to 6 months. While plaque production for vaccinia virus was slightly reduced in cells grown and overlaid with HEPES medium compared to bicarbonate medium, there was little difference in plaque count when cells were grown in bicarbonate and overlaid with HEPES medium. This indicates HEPES is a viable substitute, offering greater practicality in aerated systems without CO2 control [1].

Cell Culture pH Stability
Head-to-head
Sustained LM fibroblast growth for 6 months; similar generation time to bicarbonate-buffered cells. Plaque production slightly reduced but viability maintained.
Supports buffer substitution in aerated, CO2-free systems
15 mM HEPES vs sodium bicarbonate; open spinner flasks
Cell Culture pH Stability Vaccinia Virus

Negligible Metal Ion Binding Compared to Phosphate and Tris Buffers

HEPES exhibits very low metal-binding constants, making it an excellent choice for studies involving metal-dependent enzymes, unlike Tris and phosphate buffers which can complex with metal ions. This property is critical for maintaining enzyme activity and avoiding artifacts in assays. Specific studies show that the interaction of Eu(III) with Good's buffers increases in the order TRIS < HEPES ≈ MES ≈ MOPS << PIPES, confirming HEPES's minimal interference [1].

Metal Ion Binding
Reported
Very low binding constants; minimal interaction with Eu(III). Order: TRIS
Enables metal-dependent enzyme assays without buffer artifacts
NMR/TRLFS data at pH 3; cross-study comparable
Temperature Coefficient
Head-to-head
HEPES ΔpKa/°C = -0.014 vs Tris -0.031; less than half the shift per degree
Maintains pH stability in temperature-fluctuating workflows
Measured at 20°C; relevant for cold-room enzymology
Cytotoxicity Profile
Class-level
Reported lower toxicity vs Tris and phosphate; widely adopted at 10–25 mM in cell culture
May support higher cell viability in sensitive primary cultures
Qualitative vendor specification; independent quantitative data to verify
Buffering Range
Head-to-head
HEPES pH 6.8–8.2 vs PIPES 6.1–7.5; extends 0.7 units into alkaline range
Aligns with physiological pH for mammalian cell research
Standard aqueous conditions
Metal-Dependent Enzymes Buffering Metal Chelation

Temperature-Dependent pKa Shift: HEPES vs. Tris

HEPES exhibits a relatively small change in pKa with temperature (ΔpKa/°C = -0.014), which closely mimics the temperature behavior of water. In contrast, Tris buffer shows a much larger temperature dependence (ΔpKa/°C = -0.031). This property makes HEPES a more effective buffering agent for maintaining enzyme structure and function at low temperatures, as its pH changes minimally during cooling or heating [1].

Temperature Coefficient
Head-to-head
HEPES ΔpKa/°C = -0.014 vs Tris -0.031; less than half the shift per degree
Maintains pH stability in temperature-fluctuating workflows
Measured at 20°C; relevant for cold-room enzymology
Temperature Stability Enzymology Buffer Selection

Lower Cytotoxicity in Cell Culture vs. Tris and Phosphate

HEPES is reported to be less toxic to cells than other commonly used buffers like Tris and phosphate. Vendor specifications and independent studies note that HEPES provides higher maximum cell density and viability in cell culture systems. While exact quantitative comparisons are not provided in the cited sources, the claim of 'lower cell toxicity' is a key differentiator supported by its widespread adoption in cell culture media .

Cytotoxicity Profile
Class-level
Reported lower toxicity vs Tris and phosphate; widely adopted at 10–25 mM in cell culture
May support higher cell viability in sensitive primary cultures
Qualitative vendor specification; independent quantitative data to verify
Cytotoxicity Cell Viability Mammalian Cell Culture

Wider and More Physiological Buffering Range than PIPES

HEPES has an effective buffering range of pH 6.8–8.2, which closely aligns with the physiological pH of most mammalian cells (7.2–7.4). In contrast, PIPES has a more acidic range of 6.1–7.5. This difference makes HEPES the preferred choice for experiments requiring a neutral to slightly alkaline environment, such as mammalian cell culture and many enzyme assays [1][2].

Buffering Range
Head-to-head
HEPES pH 6.8–8.2 vs PIPES 6.1–7.5; extends 0.7 units into alkaline range
Aligns with physiological pH for mammalian cell research
Standard aqueous conditions
pH Range Buffer Selection Physiological Conditions

Optimal Applications for HEPES Based on Empirical Evidence


Mammalian Cell Culture in Open or CO2-Independent Systems

As demonstrated by its ability to substitute for bicarbonate buffer while maintaining cell growth and viral infectivity, HEPES is ideally suited for cell culture applications where CO2 control is limited or absent. This includes work with Petri dishes, multi-well plates, and open flasks in a standard humidified incubator, where HEPES at 10-25 mM provides robust pH stability against fluctuating CO2 levels [1].

Assays Involving Metal-Dependent Enzymes

Given its minimal metal-binding capacity, HEPES is the preferred buffer for studies of metalloenzymes or any assay where metal ion chelation by the buffer could alter results. It provides a non-interfering environment, allowing for accurate measurement of enzyme kinetics and metal-protein interactions [2].

Temperature-Sensitive Enzymology and Protein Studies

The low temperature coefficient of HEPES (ΔpKa/°C = -0.014) makes it an excellent choice for experiments conducted at varying or low temperatures. It maintains pH stability better than Tris, protecting the structure and function of cold-sensitive enzymes during purification, storage, and assay [3].

Fluorescence Microscopy and Live-Cell Imaging

HEPES does not absorb UV or visible light and has low reactivity, making it compatible with fluorescence-based assays. Its membrane impermeability and low cytotoxicity ensure that cells remain healthy and unperturbed during long-term imaging experiments, providing consistent and reliable data .

Application
Selection Property
Validation Focus
Open-system mammalian cell culture
pH stability independent of CO2 supply
Cell growth and viability maintenance
Metal-dependent enzyme assays
Low metal-binding constant
Enzyme activity without buffer interference
Temperature-fluctuating workflows
Low temperature coefficient of pKa
pH consistency across thermal gradients
Live-cell fluorescence imaging
Membrane impermeability and low cytotoxicity
Healthy cells and minimal background signal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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